REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:10])[CH2:4][CH:5]([Br:9])[C:6]([CH3:8])=[O:7].COC(=O)CCC(CBr)=O.COC(=O)CC(Br)C(CBr)=O.COC(=O)CCC(C)=O>CO.[H][H]>[BrH:9].[CH3:1][O:2][C:3](=[O:10])[CH2:4][CH2:5][C:6]([CH3:8])=[O:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(C(=O)C)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCC(=O)CBr)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(C(=O)CBr)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCC(=O)C)=O
|
Name
|
mixture
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
afforded a mixture
|
Type
|
WAIT
|
Details
|
was completed after 5 h
|
Duration
|
5 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Br
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |